molecular formula C17H18FNO3S2 B2637734 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1448079-27-3

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No. B2637734
CAS RN: 1448079-27-3
M. Wt: 367.45
InChI Key: GFTPYLOYUSWRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C17H18FNO3S2 and its molecular weight is 367.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Azetidin-2-one derivatives, closely related to the queried compound, have been synthesized using methods such as base-catalyzed Claisen-Schmidt condensation and reacting with benzene sulfonyl chloride (Shah et al., 2014).
  • Structural Analysis : Investigations into the crystal structure of similar compounds reveal variations in crystal packing, influenced by factors like H-bonding and hydrophobic interactions, which are crucial for molecular recognition in β-lactams (Basak et al., 2004).

Antimicrobial Properties

  • Antibacterial and Antifungal Activities : Various azetidin-2-one derivatives demonstrate significant antibacterial and antifungal activities. This is observed in a range of synthesized compounds tested against different bacterial and fungal strains (Shah et al., 2014); (Patel & Patel, 2017).

Pharmaceutical Importance

  • COX-2 Inhibitors : Some azetidinone derivatives, particularly those with a methyl sulfonyl pharmacophore, have been identified as potent and selective COX-2 inhibitors, suggesting their potential use in anti-inflammatory drugs (Zarghi et al., 2009).
  • Antitubercular Activities : Azetidinone analogues have also been synthesized and evaluated for their antitubercular activities, contributing to the development of novel antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Material Science Applications

  • Thiophene Derivatives : Compounds with thiophene, a component of the queried compound, have shown a broad spectrum of applications in material science, including use in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S2/c1-12-8-9-23-16(12)6-7-17(20)19-10-15(11-19)24(21,22)14-4-2-13(18)3-5-14/h2-5,8-9,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTPYLOYUSWRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.